molecular formula C23H23BrN4O3S B2747986 N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1358631-17-0

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2747986
CAS RN: 1358631-17-0
M. Wt: 515.43
InChI Key: WKSYRPCXCFPBEO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has shown potential in various scientific research applications. The compound is also known as BCTC and is commonly used as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The purpose of

Scientific Research Applications

Analgesic and Antiparkinsonian Activities

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide has been explored in the synthesis of various derivatives with potential analgesic and antiparkinsonian activities. Research demonstrates that compounds synthesized from related pyridine derivatives exhibit pharmacological properties comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Inhibitors of Soluble Epoxide Hydrolase

Another application is the development of inhibitors for soluble epoxide hydrolase. Triazine heterocycles, which are closely related to the target compound, have been identified as critical for high potency and P450 selectivity in the inhibition of soluble epoxide hydrolase (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

The compound's derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using models like the chick chorioallantoic membrane. These derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Farnesyl Protein Transferase Inhibition

Research into the inhibition of farnesyl protein transferase (FPT) has included derivatives of N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide. These derivatives have shown potential in the treatment of various tumor cell lines, indicating their importance in cancer research (Mallams et al., 1998).

Cannabinoid Receptor Antagonism

Compounds related to the target molecule have been studied for their antagonistic activity against cannabinoid receptors. This research has implications for developing therapies to mitigate the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Non-Nucleoside Reverse Transcriptase Inhibitors

In the field of virology, particularly HIV research, derivatives of the compound have been explored as non-nucleoside reverse transcriptase inhibitors. These inhibitors are crucial in developing new therapies for resistant strains of HIV (Tang et al., 2010).

properties

IUPAC Name

N-(4-bromophenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3S/c1-16-2-8-20(9-3-16)32(30,31)22-11-10-21(26-27-22)28-14-12-17(13-15-28)23(29)25-19-6-4-18(24)5-7-19/h2-11,17H,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSYRPCXCFPBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

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